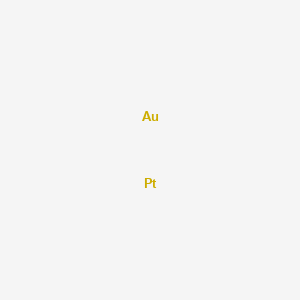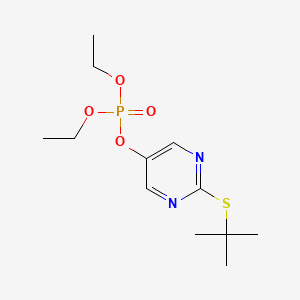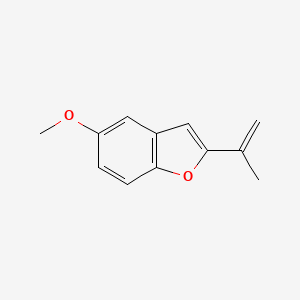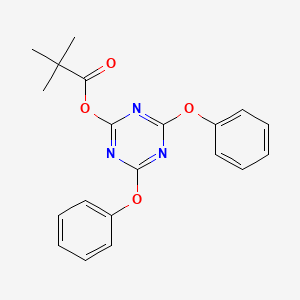
Gold;platinum
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Gold and platinum are two of the most precious and highly valued metals known to humanity Both metals have unique physical and chemical properties that make them indispensable in various fields, including jewelry, electronics, and medicine
准备方法
Synthetic Routes and Reaction Conditions
The preparation of gold-platinum compounds typically involves the use of gold and platinum salts. One common method is the co-precipitation technique, where solutions of gold chloride (AuCl₃) and platinum chloride (PtCl₄) are mixed under controlled conditions to form a precipitate. This precipitate is then reduced using a reducing agent such as hydrogen gas or sodium borohydride to obtain the gold-platinum compound.
Industrial Production Methods
In industrial settings, the production of gold-platinum compounds often involves the use of high-temperature and high-pressure conditions. The metals are dissolved in a suitable solvent, and the solution is subjected to electrochemical or chemical reduction processes. The resulting compound is then purified using techniques such as filtration, centrifugation, and drying.
化学反应分析
Types of Reactions
Gold-platinum compounds undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the oxidation states of the metals and the nature of the ligands attached to them.
Common Reagents and Conditions
Oxidation Reactions: Gold-platinum compounds can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄). These reactions typically occur under acidic conditions.
Reduction Reactions: Reduction of gold-platinum compounds can be achieved using reducing agents like sodium borohydride (NaBH₄) or hydrogen gas (H₂). These reactions are often carried out under mild conditions to prevent the decomposition of the compound.
Substitution Reactions: Ligand substitution reactions involve the replacement of one ligand with another. Common reagents for these reactions include halides, phosphines, and amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxides of gold and platinum, while reduction reactions typically yield metallic gold and platinum.
科学研究应用
Gold-platinum compounds have a wide range of applications in scientific research:
Chemistry: These compounds are used as catalysts in various chemical reactions, including hydrogenation, oxidation, and carbon-carbon coupling reactions. Their unique catalytic properties make them valuable in the synthesis of fine chemicals and pharmaceuticals.
Biology: In biological research, gold-platinum compounds are used as probes for studying cellular processes. Their ability to bind to specific biomolecules allows researchers to track and visualize cellular activities.
Medicine: Gold-platinum compounds have shown promise in the treatment of cancer. They can selectively target cancer cells and induce cell death, making them potential candidates for anticancer drugs.
Industry: In the electronics industry, gold-platinum compounds are used in the manufacture of high-performance electronic components. Their excellent conductivity and resistance to corrosion make them ideal for use in connectors, switches, and sensors.
相似化合物的比较
Gold-platinum compounds can be compared with other similar compounds, such as:
Gold-Silver Compounds: These compounds also exhibit excellent catalytic properties but are less stable than gold-platinum compounds.
Platinum-Palladium Compounds: These compounds are widely used in catalysis and have similar applications to gold-platinum compounds. they are generally more reactive and less selective.
Gold-Copper Compounds: These compounds are used in electronics and catalysis but have lower resistance to corrosion compared to gold-platinum compounds.
The uniqueness of gold-platinum compounds lies in their combination of stability, selectivity, and catalytic efficiency, making them highly valuable in various scientific and industrial applications.
属性
| 90992-82-8 | |
分子式 |
AuPt |
分子量 |
392.05 g/mol |
IUPAC 名称 |
gold;platinum |
InChI |
InChI=1S/Au.Pt |
InChI 键 |
JUWSSMXCCAMYGX-UHFFFAOYSA-N |
规范 SMILES |
[Pt].[Au] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![N,N-dimethyl-4-[(E)-1-phenylethylideneamino]aniline](/img/structure/B14352066.png)
![[2-(3-Methoxy-3-borabicyclo[3.3.1]non-6-en-7-yl)ethyl](trimethyl)silane](/img/structure/B14352077.png)
